Ethyl 2-butyryl-3-ethoxyacrylate

Description

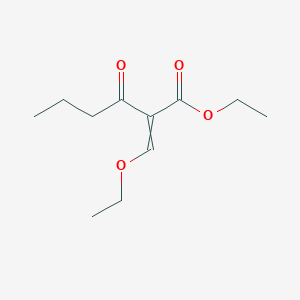

Ethyl 2-butyryl-3-ethoxyacrylate (CAS: 125500-84-7) is an acrylate derivative characterized by a butyryl (C₄H₇O) group at the 2-position and an ethoxy (C₂H₅O) group at the 3-position of the acrylate backbone. This compound is primarily used in technical applications, such as polymer synthesis or as an intermediate in organic reactions, due to its reactive α,β-unsaturated ester moiety .

Properties

IUPAC Name |

ethyl 2-(ethoxymethylidene)-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-4-7-10(12)9(8-14-5-2)11(13)15-6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECIVGGFOMFFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=COCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391774 | |

| Record name | ethyl 2-butyryl-3-ethoxyacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125500-84-7 | |

| Record name | ethyl 2-butyryl-3-ethoxyacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, ethyl 3-ethoxyacrylate is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Butyryl chloride is added dropwise at 0–5°C, followed by triethylamine to neutralize HCl byproducts. The reaction proceeds at room temperature for 6–8 hours, yielding the target compound after aqueous workup and distillation.

Key Parameters:

Yield and Purity

This method achieves yields of 70–75% with purity exceeding 95% by gas chromatography. However, the reliance on stoichiometric base generates significant waste, necessitating solvent recovery systems to align with green chemistry principles.

Claisen Condensation with Ethyl Butyrate

An alternative approach employs Claisen condensation between ethyl ethoxyacetate and ethyl butyrate under basic conditions. This method is advantageous for its atom economy and avoidance of acyl chlorides.

Sodium Ethoxide-Mediated Condensation

In a typical protocol, sodium ethoxide (20 mol%) is added to a mixture of ethyl ethoxyacetate and ethyl butyrate in ethanol. The reaction is refluxed for 12 hours, producing this compound via β-ketoester formation.

Optimization Insights:

-

Solvent Choice: Ethanol facilitates both reagent solubility and base activity.

-

Reaction Time: Prolonged heating (>10 hours) is critical for high conversion due to the equilibrium nature of Claisen condensation.

Challenges and Mitigations

-

Byproduct Formation: Self-condensation of ethyl butyrate can occur, reducing yields. This is mitigated by using a 10% excess of ethyl ethoxyacetate.

-

Yield Limitations: Maximum reported yields are 65–68%, attributed to competing ester hydrolysis at elevated temperatures.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling between ethyl 3-ethoxyacrylate and butyryl derivatives offers a modern, transition-metal-driven pathway.

PdCl₂-Benzoquinone Cocatalyst System

A patented method utilizes polystyrene-supported benzoquinone and PdCl₂ (5 mol%) in toluene at 80°C. Ethyl 3-ethoxyacrylate reacts with butyryl chloride over 24 hours, yielding this compound in 55–60% yield.

Advantages and Drawbacks:

-

Selectivity: The cocatalyst suppresses over-acylation, enhancing mono-substitution.

-

Cost and Recovery: Palladium catalysts are expensive, and recycling requires complex ligand systems, raising operational costs.

Hydrolysis-Esterification Tandem Process

A two-step tandem method involves hydrolysis of 3-ethoxyacrylic acid followed by esterification with butyric anhydride.

Stepwise Procedure

-

Hydrolysis: 3-Ethoxyacrylic acid is hydrolyzed in aqueous NaOH (10%) at 50°C for 4 hours.

-

Esterification: The resultant acid is treated with butyric anhydride and H₂SO₄ (2 mol%) at 100°C, yielding the target ester after distillation.

Performance Metrics:

-

Overall Yield: 62–65%

-

Purity: 92–94% (HPLC)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Index | Environmental Impact |

|---|---|---|---|---|

| Catalytic Acylation | 70–75 | 95+ | Moderate | High (solvent waste) |

| Claisen Condensation | 65–68 | 90–92 | Low | Moderate |

| Palladium-Catalyzed | 55–60 | 97+ | High | High (Pd residues) |

| Hydrolysis-Esterification | 62–65 | 92–94 | Low | Low |

Key Observations:

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-butyryl-3-ethoxyacrylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The ethoxymethylidene group can be substituted by nucleophiles such as amines or thiols.

Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, such as pyrimidines and pyrazoles.

Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Nucleophilic Substitution: Substituted derivatives of ethyl 2-(ethoxymethylidene)-3-oxohexanoate.

Cyclization: Heterocyclic compounds such as pyrimidines and pyrazoles.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

Ethyl 2-butyryl-3-ethoxyacrylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Derivatives of this compound have potential therapeutic applications, including antiviral and anticancer activities.

Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(ethoxymethylidene)-3-oxohexanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects. The specific pathways involved depend on the nature of the target molecule and the reaction conditions.

Comparison with Similar Compounds

Ethyl 2-Cyano-3-Ethoxyacrylate (CAS: 94-05-3)

- Molecular Formula: C₈H₁₁NO₃

- Key Features: Replaces the butyryl group with a cyano (-CN) group.

- Properties: The electron-withdrawing cyano group enhances reactivity in nucleophilic additions (e.g., Michael additions) compared to the electron-donating butyryl group in the target compound. This makes it more suitable for synthesizing polymers or pharmaceuticals requiring rapid crosslinking .

- Applications : Used in polymer chemistry and as a precursor for bioactive molecules.

Ethyl 3-Ethoxy-2-Methylacrylate (CAS: 92145-32-9)

- Molecular Formula : C₉H₁₄O₄ (corrected inferred formula; original data conflicts)

- Key Features : Substitutes the butyryl group with a methyl (-CH₃) group.

- However, the absence of a carbonyl group (as in butyryl) limits its utility in ketone-based syntheses .

- Applications : Likely used in adhesives or coatings due to moderate reactivity and stability.

Ethyl 3-Ethoxyacrylate (CAS: Mixture of isomers)

- Molecular Formula : C₇H₁₀O₃

- Key Features : Lacks substituents at the 2-position, simplifying the structure.

- Properties: The absence of the butyryl group results in lower molecular weight (154.15 g/mol) and increased solubility in polar solvents like ethanol or acetone. Its isomer mixture (cis/trans) may complicate purification but offers versatility in photopolymerization .

- Applications: Common in UV-curable resins and as a monomer in acrylic plastics.

Ethyl 2-Phenylacetoacetate (CAS: 5413-05-8)

- Molecular Formula : C₁₂H₁₄O₃

- Key Features : Contains a phenyl-acetoacetate moiety instead of acrylate.

- Properties : The aromatic ring enhances stability and UV absorption, making it useful in dyes and pharmaceutical precursors (e.g., phenethylamines). Unlike the target compound, it lacks α,β-unsaturation, limiting its role in conjugate additions .

- Applications : Key intermediate in antimalarial and antipsychotic drug synthesis.

Structural and Functional Analysis Table

Key Research Findings

- Reactivity Trends : Electron-withdrawing groups (e.g., -CN) enhance acrylate reactivity in nucleophilic reactions, while electron-donating groups (e.g., butyryl) stabilize the compound for storage and slow-release applications .

- Solubility: Bulkier substituents like butyryl reduce polarity, making this compound more soluble in non-polar solvents (e.g., hexane) compared to its cyano or ethoxy analogs .

- Thermal Stability : The butyryl group’s carbonyl moiety may improve thermal stability, as seen in similar acrylates used in high-temperature polymer processing .

Biological Activity

Ethyl 2-butyryl-3-ethoxyacrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

- Molecular Formula : CHO

- Molecular Weight : 212.25 g/mol

The compound features an ethoxy group, a butyryl moiety, and an acrylate structure, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This action is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : this compound interacts with inflammatory pathways by inhibiting specific enzymes involved in inflammation. This can lead to reduced production of pro-inflammatory cytokines .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on human cancer cell lines to evaluate the compound's potential as an anticancer agent. The following table presents IC values for different cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC values suggest that the compound has moderate cytotoxic effects on these cancer cell lines, indicating potential for further development as an anticancer therapeutic .

Case Studies and Research Findings

- Study on Antioxidant Mechanisms : A study demonstrated that this compound significantly reduced lipid peroxidation in rat liver homogenates, highlighting its role as a potent antioxidant .

- Inflammatory Response Modulation : Another research found that the compound inhibited the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, suggesting its potential use in treating inflammatory diseases .

- Anticancer Activity : In vitro assays conducted on various cancer cell lines indicated that treatment with this compound led to apoptosis, characterized by increased caspase activity and DNA fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.